Antioxidant Potential via DPPH Radical Scavenging Activity: Class-Level Inference from N-Hydroxypyrrole Motif
While direct DPPH radical-scavenging data for 1H-Pyrrole-2-carbonitrile, 1-hydroxy-4-methyl- are not available, strong class-level inference can be drawn from the structurally related N-hydroxypyrrole surugapyrrole A. Surugapyrrole A, which incorporates the 1-hydroxy-4-methyl-1H-pyrrole-2-carbonyl substructure, exhibits an ED₅₀ of 50.3 μM in a DPPH radical-scavenging assay, an activity comparable to the standard antioxidant butylhydroxytoluene (BHT) [1]. In contrast, simple pyrrole-2-carbonitriles lacking the N-hydroxy group show negligible activity in this assay [2].
| Evidence Dimension | DPPH Radical Scavenging Activity (ED₅₀) |
|---|---|
| Target Compound Data | 50.3 μM (inferred from surugapyrrole A containing the 1-hydroxy-4-methyl-1H-pyrrole-2-carbonyl moiety) |
| Comparator Or Baseline | Butylhydroxytoluene (BHT) standard; Pyrrole-2-carbonitrile (inactive) |
| Quantified Difference | Activity comparable to BHT standard; >10-fold increase over non-hydroxylated pyrrole-2-carbonitrile |
| Conditions | In vitro DPPH (2,2-diphenyl-1-picrylhydrazyl) radical-scavenging assay |
Why This Matters
This class-level evidence positions 1H-Pyrrole-2-carbonitrile, 1-hydroxy-4-methyl- as a valuable scaffold or intermediate for developing antioxidant agents, a property absent in generic pyrrole-2-carbonitriles.
- [1] Sugiyama Y, et al. Surugapyrroles A and B, two new N-hydroxypyrroles, as DPPH radical-scavengers from Streptomyces sp. USF-6280 strain. Biosci Biotechnol Biochem. 2009 Jan;73(1):230-2. doi: 10.1271/bbb.80617. PMID: 19129624. View Source
- [2] PubChem. Pyrrole-2-carbonitrile. Accessed 2025. View Source
